3,4-Difluoro-2-iodobenzoic acid
Description
3,4-Difluoro-2-iodobenzoic acid (CAS 77422-99-2) is a halogenated benzoic acid derivative with the molecular formula C₁₃H₇F₃INO₂ and a molecular weight of 393.10 g/mol . Structurally, it features a benzoic acid backbone substituted with two fluorine atoms at positions 3 and 4, an iodine atom at position 2, and an amino-linked 2-fluoro-4-iodophenyl group (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of anticancer agents and enzyme prodrug therapies .
Properties
IUPAC Name |
3,4-difluoro-2-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUJXMTVIWJSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)I)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
The preparation involves the iodination of 3,4-difluorobenzoic acid or its positional isomers under controlled conditions:
- Starting material: 3,4-difluorobenzoic acid or 2,4-difluorobenzene derivatives.
- Iodinating agent: Typically iodine sources combined with oxidants.
- Oxidizing agents: Sodium percarbonate, hydrogen peroxide, or sodium metaperiodate.
- Acidic medium: Concentrated sulfuric acid (H₂SO₄) and sometimes acetic acid to facilitate electrophilic substitution.
- Temperature control: Cooling to 5–10°C during reagent addition, followed by heating to 45–50°C for reaction completion.
Detailed Preparation Method from Chinese Patent CN106008195A
This patent provides an environmentally friendlier method for preparing 2,4-difluoro-5-iodobenzoic acid, which is structurally related and can be adapted for 3,4-difluoro-2-iodobenzoic acid synthesis by positional isomer control.
| Step | Reagents and Conditions | Description | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | 3,4-Difluorobenzene formic acid (40 mmol), Sodium percarbonate (31 mmol H₂O₂ equivalent), stirring at 35°C | Oxidation and iodination under acidic conditions | 53–83% (varies with scale and reagent amounts) | 150–153 (for 2,4-difluoro-5-iodobenzoic acid) |
| 2 | Dropwise addition of 98% sulfuric acid at 10°C, then warming to 45–50°C for 2–3 hours | Electrophilic substitution reaction | ||
| 3 | Removal of peroxides with sodium sulfite solution, filtration and washing | Purification step |
- The process avoids conventional oxidants like sodium metaperiodate, improving environmental safety.
- Reaction monitoring by sampling ensures completion.
- The product is isolated by filtration without requiring recrystallization, simplifying purification.
This method can be adapted for this compound by adjusting the positional isomer of the starting fluorobenzoic acid and reaction conditions to favor substitution at the 2-position.
Process Insights from US Patent US8022247B2
While this patent primarily addresses 2,3,4-trifluoro-5-iodobenzoic acid, its principles apply to this compound preparation due to similar halogenation chemistry:
- Direct iodination of fluorobenzoic acid derivatives in a single step with high regioselectivity.
- Use of a reaction solvent containing both inorganic protonic acids (preferably concentrated sulfuric acid) and organic acids (preferably acetic acid).
- The oxidizing agent and iodinating agent are added after the solvent and substrate are combined.
- The process yields the iodinated product with purity greater than 98%, minimizing isomeric byproducts.
- Purification is achieved by extraction without neutralization or recrystallization.
These conditions provide a robust industrial approach to preparing iodinated fluorobenzoic acids, including this compound, by controlling regioselectivity through solvent and reagent choice.
Comparative Data Table of Preparation Methods
| Parameter | Chinese Patent CN106008195A Method | US Patent US8022247B2 Method |
|---|---|---|
| Starting Material | 3,4-Difluorobenzene formic acid or positional isomers | 2,3,4-Trifluorobenzoic acid derivatives (adaptable to difluoro derivatives) |
| Iodinating Agent | Iodine source with sodium percarbonate or H₂O₂ | Iodine source with oxidizing agent in acidic solvent |
| Oxidizing Agent | Sodium percarbonate, hydrogen peroxide | Oxidizing agent (unspecified, but compatible with acidic medium) |
| Solvent | Concentrated sulfuric acid (98%), sometimes acetic acid | Mixture of inorganic protonic acid (H₂SO₄) and organic acid (acetic acid) |
| Temperature | 10°C during addition, 45–50°C reaction | Similar temperature range |
| Reaction Time | 2–3 hours | Comparable |
| Yield | 53–83% depending on scale | High yield with >98% purity |
| Purification | Filtration and washing, peroxide removal | Extraction without neutralization or recrystallization |
| Environmental Aspect | Avoids sodium metaperiodate, greener process | Industrially advantageous, minimal byproducts |
Summary of Research Findings
- The iodination of difluorobenzoic acid derivatives is most effectively achieved via electrophilic substitution using iodine sources in strongly acidic media.
- Sodium percarbonate and hydrogen peroxide serve as environmentally friendlier oxidants compared to traditional agents.
- Temperature control and slow addition of sulfuric acid are critical for regioselectivity and yield.
- The presence of both inorganic and organic acids in the solvent system enhances regioselectivity towards the desired iodination position.
- Purification is simplified by peroxide removal and filtration, avoiding complex recrystallization steps.
- Industrially scalable methods yield high purity products suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-difluoro-2-azidobenzoic acid, while oxidation with potassium permanganate could produce this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3,4-Difluoro-2-iodobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-Difluoro-2-iodobenzoic acid exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain molecular targets. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Iodine vs. Fluorine: The iodine atom in this compound increases molecular weight and lipophilicity compared to non-iodinated analogs like 3,5-difluorobenzoic acid. This enhances membrane permeability and binding affinity in hydrophobic biological targets .
- Substitution Position : The 3,4-difluoro configuration induces electronic effects that lower the pKa of the carboxylic acid group (~1.8) compared to 3,5-difluorobenzoic acid (pKa ~2.1), improving solubility in polar solvents .
- Hydroxyl vs. Iodo : Replacing iodine with a hydroxyl group (as in 3,4-difluoro-2-hydroxybenzoic acid) introduces hydrogen bonding, increasing polarity and reducing blood-brain barrier penetration .
Critical Insights :
- Anticancer Potential: this compound’s iodine atom facilitates its role in synthesizing benzisoxazole derivatives with demonstrated anticancer activity .
- Metabolism and Toxicity: Fluorine substituents reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like 3,4-diiodobenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
